3-Amino-3-(5-chlorothiophen-2-YL)butanoic acid
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Overview
Description
3-Amino-3-(5-chlorothiophen-2-yl)butanoic acid is an organic compound with the molecular formula C8H10ClNO2S It is a derivative of butanoic acid, featuring an amino group and a chlorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with an appropriate amine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-chlorothiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Amino-3-(5-chlorothiophen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-chlorothiophen-2-yl)butanoic acid involves its interaction with specific molecular targets. The amino group and the chlorinated thiophene ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid
- 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid
Uniqueness
3-Amino-3-(5-chlorothiophen-2-yl)butanoic acid is unique due to its specific substitution pattern on the butanoic acid backbone. The presence of the amino group and the chlorinated thiophene ring imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H10ClNO2S |
---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
3-amino-3-(5-chlorothiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C8H10ClNO2S/c1-8(10,4-7(11)12)5-2-3-6(9)13-5/h2-3H,4,10H2,1H3,(H,11,12) |
InChI Key |
BXQDJYFVIIEZFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=C(S1)Cl)N |
Origin of Product |
United States |
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